molecular formula C20H19ClN2O2 B2888070 methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1359417-28-9

methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2888070
CAS No.: 1359417-28-9
M. Wt: 354.83
InChI Key: JDZLAQJMUNSYSC-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a quinoline derivative featuring a chlorine atom at position 6, a methyl carboxylate group at position 2, and a 4-isopropylphenylamino substituent at position 4. This compound’s structure combines electron-withdrawing (chlorine), lipophilic (isopropyl), and hydrogen-bonding (amino) groups, which may influence its biological activity and physicochemical properties .

Properties

IUPAC Name

methyl 6-chloro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12(2)13-4-7-15(8-5-13)22-18-11-19(20(24)25-3)23-17-9-6-14(21)10-16(17)18/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZLAQJMUNSYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Amination: The 4-position of the quinoline ring is then aminated using 4-isopropylaniline under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: Finally, the carboxylate group is introduced through esterification using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the ester group.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or alcohols.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimalarial agent due to its structural similarity to chloroquine and other quinoline-based drugs.

    Biological Studies: It has been used in studies investigating the inhibition of specific enzymes and receptors, making it a valuable tool in biochemical research.

    Material Science: Quinoline derivatives, including this compound, have been studied for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimalarial applications, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and biological implications of methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate and related compounds:

Compound Name Position 6 Position 4 Position 2 Key Functional Groups Biological Activity Notes References
This compound Cl [4-(propan-2-yl)phenyl]amino Methyl carboxylate Amino, isopropyl, ester Potential P-glycoprotein inhibition (inferred from structural analogs)
Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate Cl [4-(propan-2-yl)phenyl]amino Ethyl carboxylate Amino, isopropyl, ester Higher lipophilicity than methyl ester; may affect bioavailability
Methyl 6-methoxy-2-arylquinoline-4-carboxylate OMe Methyl carboxylate (position 4) Methoxy, aryl, ester Reduced electron-withdrawing effect (vs. Cl); possible antimalarial activity
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Cl Phenyl Methyl (position 2), carboxylate (position 3) Methyl, carboxylate Spatial arrangement differs; potential anti-tuberculosis activity
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid Cl 2-hydroxyphenyl Carboxylic acid, hydroxyl Increased acidity; hydrogen-bonding capacity may enhance target binding
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid Cl 5-methylfuryl Carboxylic acid, furan Heterocyclic substituent may improve metabolic stability

Physicochemical Properties

  • Acidity/Basicity : Carboxylic acid derivatives (e.g., ) are more acidic (pKa ~4–5) compared to ester derivatives, affecting ionization and solubility at physiological pH .
  • Thermal Stability: Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate () has a reported melting point of 223–225°C, suggesting high crystallinity, which may influence formulation strategies .

Biological Activity

Methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20ClN2O2
  • Molecular Weight : 344.82 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
  • Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit antimicrobial properties, which may extend to this compound, targeting various bacterial strains.
  • Anticancer Properties : Research suggests that similar quinoline compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

Biological Activity Data

Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in tumor cells
Anti-inflammatoryReduces cytokine production

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on various quinoline derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL for certain strains, indicating potent antimicrobial properties.
  • Anticancer Research :
    • In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases leading to programmed cell death. The IC50 values were reported at approximately 12 µM for MCF-7 cells, suggesting a promising anticancer profile.
  • Inflammatory Response Modulation :
    • Experimental models of inflammation revealed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the compound’s ability to inhibit NF-kB signaling pathways.

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